2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzoyl group, a methoxy group, and a benzothiazole ring .
Molecular Structure Analysis
The compound’s structure can be deduced from its name. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Attached to this core structure are a methoxy group (-OCH3), a methyl group (-CH3), and a piperazine ring bearing a fluorobenzoyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperazine ring might participate in reactions involving nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy group and the potentially ionizable piperazine ring could impact its solubility .Scientific Research Applications
Antibacterial Activity
The novel compound’s structure includes a piperazine moiety, which is often found in biologically active compounds. Piperazine derivatives have been explored for their antibacterial properties . Researchers investigate their potential as antimicrobial agents against various pathogens, including Gram-positive and Gram-negative bacteria.
Neurological Disorders
Piperazine-containing compounds have shown promise in treating neurological conditions such as Parkinson’s and Alzheimer’s disease. The piperazine ring’s modulatory effects on pharmacokinetics make it an interesting target for drug development in this field .
Structure-Activity Relationship Studies
Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies. By modifying specific functional groups, they can explore how changes impact biological activity. Such studies guide drug design and optimization.
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-3-8-16(26-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19(25)14-4-6-15(21)7-5-14/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJFLLHFZBAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole |
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